2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Description
2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylamino and ethylamino groups, a sulfanyl linkage, and a dichlorophenylacetamide moiety
Properties
IUPAC Name |
2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6OS/c1-2-23-18-26-19(24-11-13-6-4-3-5-7-13)28-20(27-18)30-12-17(29)25-14-8-9-15(21)16(22)10-14/h3-10H,2,11-12H2,1H3,(H,25,29)(H2,23,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJAKAHORZIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine core. This can be achieved by reacting cyanuric chloride with benzylamine and ethylamine under controlled conditions to introduce the benzylamino and ethylamino groups. The resulting intermediate is then reacted with a thiol compound to form the sulfanyl linkage. Finally, the dichlorophenylacetamide moiety is introduced through an acylation reaction using 3,4-dichlorophenylacetic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient due to its unique chemical properties.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Natural compounds with a similar structural complexity but different functional groups and biological activities.
Uniqueness
What sets 2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide apart is its combination of a triazine ring with benzylamino and ethylamino groups, a sulfanyl linkage, and a dichlorophenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
